molecular formula C6H11ClO2 B2909647 2-(tert-butoxy)acetyl chloride CAS No. 78826-46-7

2-(tert-butoxy)acetyl chloride

Cat. No.: B2909647
CAS No.: 78826-46-7
M. Wt: 150.6
InChI Key: RDROWVNDBINEAG-UHFFFAOYSA-N
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Description

2-(tert-butoxy)acetyl chloride is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it a valuable reagent in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(tert-butoxy)acetyl chloride can be synthesized through the reaction of tert-butyl acetate with thionyl chloride. The reaction typically occurs under reflux conditions, where the tert-butyl acetate is treated with thionyl chloride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

(CH3)3COCO2CH3 + SOCl2 → (CH3)3COCOCl + SO2 + HCl\text{(CH3)3COCO2CH3 + SOCl2 → (CH3)3COCOCl + SO2 + HCl} (CH3)3COCO2CH3 + SOCl2 → (CH3)3COCOCl + SO2 + HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is carefully controlled to manage the release of by-products such as sulfur dioxide and hydrogen chloride.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to produce tert-butyl acetate and hydrochloric acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under aqueous conditions, often with a mild acid or base to facilitate the reaction.

    Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Amides: Formed when reacting with amines.

    Esters: Formed when reacting with alcohols.

    tert-Butyl Acetate: Formed during hydrolysis.

Scientific Research Applications

2-(tert-butoxy)acetyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an acylating agent in the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Biochemistry: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Used in the preparation of specialty polymers and resins with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride: Similar in reactivity but lacks the tert-butyl group, making it less sterically hindered.

    Benzoyl Chloride: Contains a benzene ring, making it more reactive towards nucleophiles due to the electron-withdrawing nature of the phenyl group.

    Propionyl Chloride: Similar in structure but with an ethyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

Uniqueness

2-(tert-butoxy)acetyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective acylation reactions where control over the reaction site is crucial.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDROWVNDBINEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78826-46-7
Record name 2-(tert-butoxy)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added (1,1-dimethylethoxy)acetic acid (24.00 g, 0.182 moles) and 300 ml of toluene under nitrogen. Oxalyl chloride (46.10 g, 0.363 moles) was then added dropwise and to this mixture was added N,N-dimethylformamide (0.25 g, 0.003 moles). This solution was heated at 30°-40° C. for 5 hours and then concentrated in vacuo to give 14.5 g of the product as a brown oil.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three

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